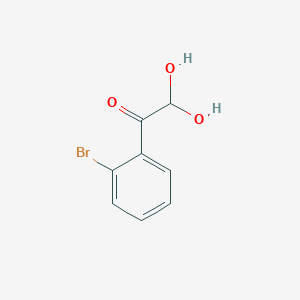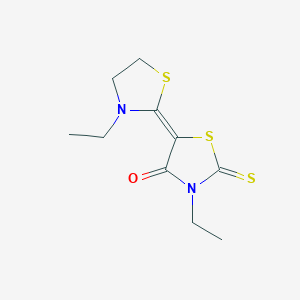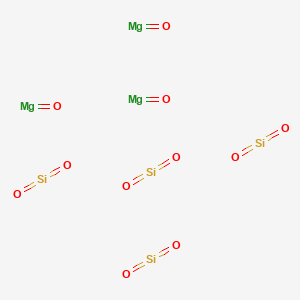
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene, featuring a hydroxyl group, a methyl group, and an isopropenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- can be achieved through several methods. One common approach involves the hydrogenation of carvone, a ketone found in caraway oil, using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like spearmint and caraway, followed by fractional distillation to isolate the desired compound. The extracted oils are subjected to hydrogenation processes to convert carvone to 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carvone or carvacrol.
Reduction: Formation of menthol or isomenthol.
Substitution: Formation of halogenated derivatives like 2-chloro-2-cyclohexen-1-ol.
Scientific Research Applications
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for natural preservatives.
Medicine: Investigated for its anti-inflammatory and analgesic effects, which could lead to the development of new therapeutic agents.
Industry: Employed in the fragrance and flavor industry due to its pleasant aroma and taste.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and pain.
Analgesic Effects: The compound modulates the activity of pain receptors and pathways, providing relief from pain.
Comparison with Similar Compounds
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- can be compared with other similar compounds such as:
Carvone: A ketone with a similar structure but lacks the hydroxyl group. It is used in flavoring and fragrance applications.
Menthol: A saturated alcohol with a similar structure but lacks the double bond. It is widely used in medicinal and cosmetic products for its cooling effect.
Carvacrol: A phenolic compound with a similar structure but contains a hydroxyl group attached to an aromatic ring.
These comparisons highlight the unique properties and applications of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl-, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-methyl-5-prop-1-en-2-yl-1-propylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H22O/c1-5-8-13(14)9-12(10(2)3)7-6-11(13)4/h6,12,14H,2,5,7-9H2,1,3-4H3 |
InChI Key |
DDKNOVOUCIPKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(CC=C1C)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
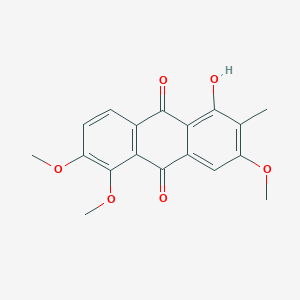
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
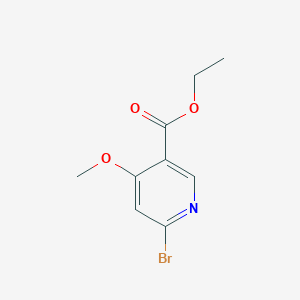
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
